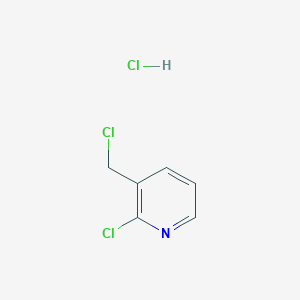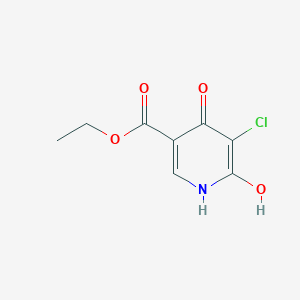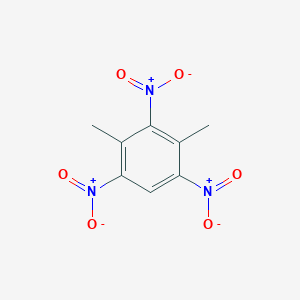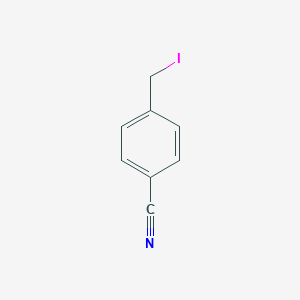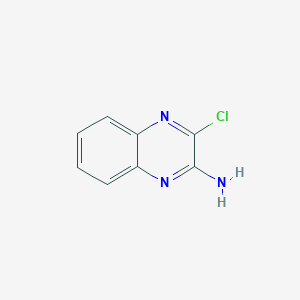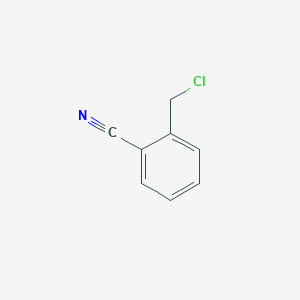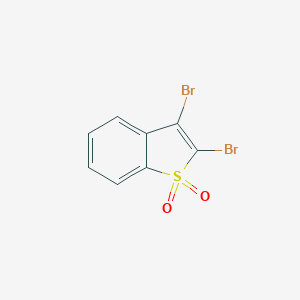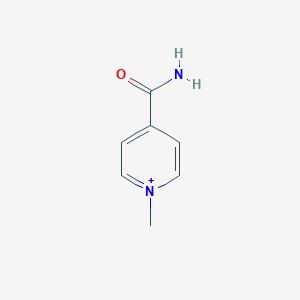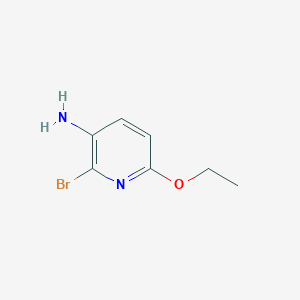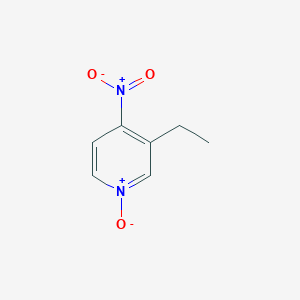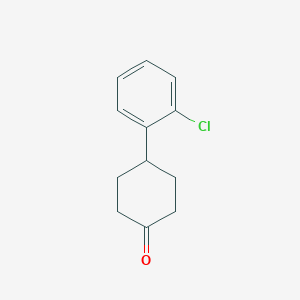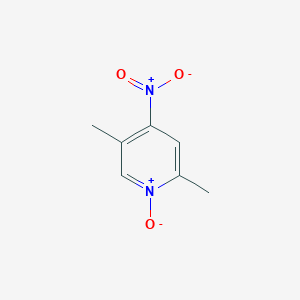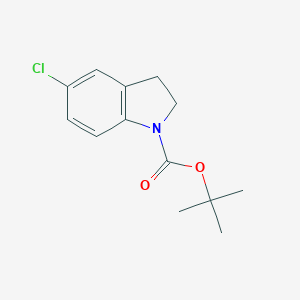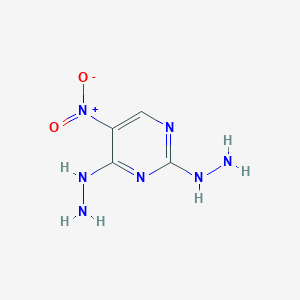
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine, also known as HNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has also been investigated for its potential use as a diagnostic tool for various diseases.
Wirkmechanismus
The mechanism of action of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation and inflammation. (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has also been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has also been found to reduce inflammation and oxidative stress, which are associated with various chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine in lab experiments is its high potency and selectivity towards specific targets. However, (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine can be challenging and time-consuming, which can be a limitation for researchers.
Zukünftige Richtungen
There are several future directions for the research and development of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of interest is the investigation of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine-based diagnostic tools for the early detection of diseases is an area of active research.
Conclusion:
In conclusion, (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is a promising chemical compound with potential applications in various areas of scientific research. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a valuable tool for the development of new drugs and diagnostic tools. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine can be synthesized through a multi-step process involving the reaction of 2,4-dinitrophenylhydrazine with 5-nitropyrimidine-2-carbaldehyde, followed by the reduction of the intermediate product with hydrazine hydrate. The final product is obtained through purification and recrystallization.
Eigenschaften
CAS-Nummer |
3856-09-5 |
|---|---|
Produktname |
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine |
Molekularformel |
C4H7N7O2 |
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
(2-hydrazinyl-5-nitropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C4H7N7O2/c5-9-3-2(11(12)13)1-7-4(8-3)10-6/h1H,5-6H2,(H2,7,8,9,10) |
InChI-Schlüssel |
SSZAFSKNVPOERJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)NN)NN)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C(=NC(=N1)NN)NN)[N+](=O)[O-] |
Andere CAS-Nummern |
3856-09-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)
